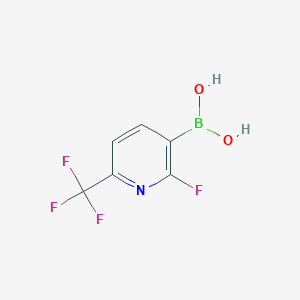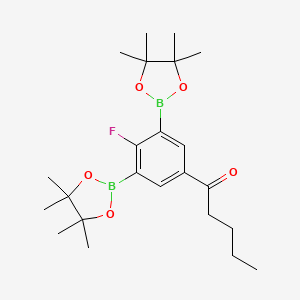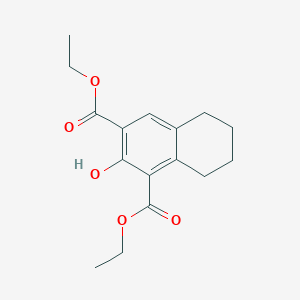![molecular formula C15H23BN2O4 B1393636 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid CAS No. 915770-01-3](/img/structure/B1393636.png)
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid
Vue d'ensemble
Description
“2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” is a chemical compound with the molecular formula C15H23BN2O41. It is related to other compounds such as “1-Boc-4-(2-formylphenyl)piperazine” and “4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester” which have similar structures23.
Synthesis Analysis
The synthesis of this compound might involve the use of “1-(tert-Butoxycarbonyl)piperazine” and “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid” as precursors45. However, the exact synthesis process is not clear from the available information.
Molecular Structure Analysis
The molecular structure of “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCN(CC1)c2ccccc2B(O)O1. This indicates that the compound contains a piperazine ring with a tert-butoxycarbonyl group, a phenyl ring, and a boronic acid group.
Chemical Reactions Analysis
The specific chemical reactions involving “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” are not clear from the available information. However, the compound might be involved in reactions related to its piperazine, boronic acid, and tert-butoxycarbonyl groups.Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” is 306.17 g/mol1. Other physical and chemical properties are not clear from the available information.Applications De Recherche Scientifique
Enzyme Inhibition and Bioactive Compound Development
The compound 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid and its derivatives are instrumental in the development of bioactive compounds. Notably, its fluorine substituted tert-butoxycarbonyl group has been identified as an acid-stable bioisostere, crucial for the development of potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. These inhibitors have shown significant inhibitory activities in enzyme and cell-based assays and have the potential to reduce hepatic de novo fatty acid synthesis upon oral administration (Chonan et al., 2011).
Structural and Crystallographic Studies
Structural studies of compounds containing the 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid moiety have been significant in understanding the anti-malarial properties of certain derivatives. Investigations into the crystal structures of these compounds have revealed the importance of substituents on the nitrogen of the piperazine ring in generating anti-malarial activity. The molecular conformations and intermolecular hydrogen bonds formed by these compounds have been extensively studied to determine their bioactivity (Cunico et al., 2009).
Fungicidal Activity
The derivatives of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid have been studied for their fungicidal activity. A particular study involving 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue revealed that the presence of the heterocyclic benzoxaborole system is essential for antifungal action. These compounds exhibited higher inhibitory activity towards various filamentous fungi strains compared to standard antibiotics, underscoring the potential of these derivatives in fungicidal applications (Wieczorek et al., 2014).
Safety And Hazards
Orientations Futures
The future directions for the research and application of “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” are not clear from the available information.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSGDSTXRXWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681754 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid | |
CAS RN |
915770-01-3 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)
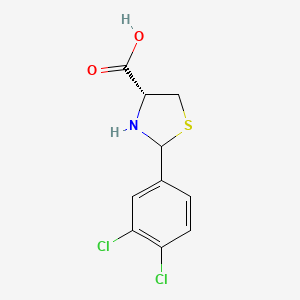
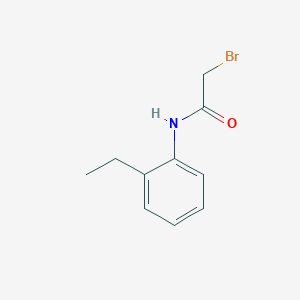
![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
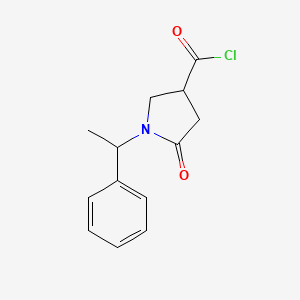
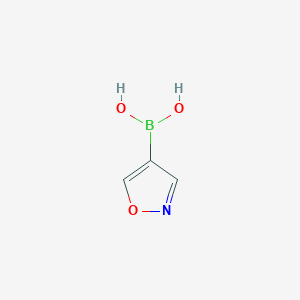
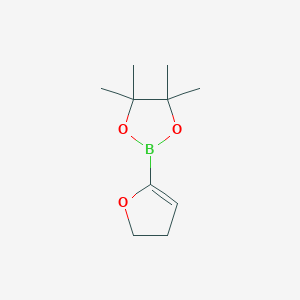
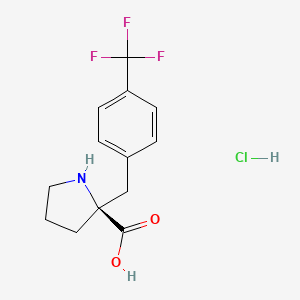
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
